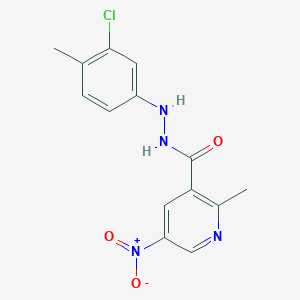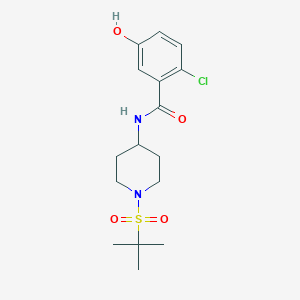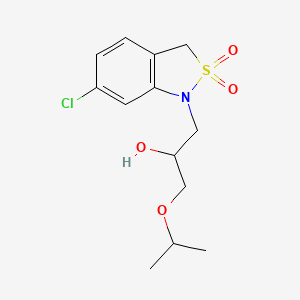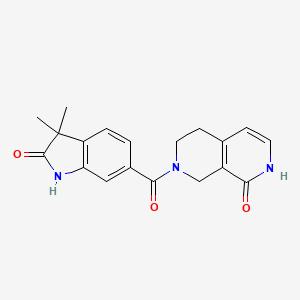![molecular formula C10H12N4S2 B7056873 2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole](/img/structure/B7056873.png)
2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole typically involves the reaction of 2-methylpyrimidine derivatives with thiadiazole precursors. One common method includes the use of 2-methyl-5-pyrimidinemethanol as a starting material, which undergoes a series of reactions including sulfonation and cyclization to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethyl acetate, and chloroform are frequently used as solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-pyrimidinemethanol: A precursor in the synthesis of the target compound.
2-Methyl-5-ethylpyridine: Another heterocyclic compound with similar structural features but different applications.
Uniqueness
2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole is unique due to its combination of a thiadiazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-7-11-3-9(4-12-7)5-15-6-10-14-13-8(2)16-10/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWDDWZAMPDHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CSCC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(2-methylsulfonylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7056790.png)
![N'-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide](/img/structure/B7056804.png)
![N-[cyclopropyl(phenyl)methyl]-2-[3-[[(6-methylpyridin-2-yl)amino]methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7056809.png)
![4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide](/img/structure/B7056816.png)
![1-(3,5-Dichloropyridin-2-yl)-4-[(3-methyltriazol-4-yl)methyl]piperazine](/img/structure/B7056823.png)
![3-[1-(furan-3-ylsulfonyl)piperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7056825.png)

![5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide](/img/structure/B7056867.png)

![6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056885.png)
![2-cyclopropyl-N-[2-(methylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B7056887.png)
![N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide](/img/structure/B7056891.png)


